molecular formula C25H18N2O6S B12140408 methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B12140408
M. Wt: 474.5 g/mol
InChI Key: NQEMKAZOMKQEJW-UHFFFAOYSA-N
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Description

Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzothiazole moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be achieved through a multi-step process involving the condensation of methyl 4-(furan-2-yl)-2,4-dioxobutanoate with aromatic aldehydes and 1,3-thiazol-2-amine . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated derivatives of the original compound.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves interactions with various molecular targets and pathways. The furan and benzothiazole moieties can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting or modulating their function. The compound’s ability to undergo redox reactions may also play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of a furan ring, a benzothiazole moiety, and a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H18N2O6S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C25H18N2O6S/c1-13-5-10-16-18(12-13)34-25(26-16)27-20(14-6-8-15(9-7-14)24(31)32-2)19(22(29)23(27)30)21(28)17-4-3-11-33-17/h3-12,20,29H,1-2H3

InChI Key

NQEMKAZOMKQEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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